Lipophilicity Increase (LogP) Relative to Thymol
The key structural modification of benzyl thymyl ether, the replacement of the phenolic -OH with a benzyloxy group, results in a substantial increase in lipophilicity compared to the parent compound thymol. The predicted partition coefficient (LogP) for benzyl thymyl ether is 5.18, indicating high lipophilicity . This is in stark contrast to thymol's LogP of 3.30, which characterizes it as a more moderately lipophilic molecule . This nearly two-order-of-magnitude difference in predicted lipophilicity translates to markedly different partitioning behavior in biological membranes and organic solvents.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | 5.18 |
| Comparator Or Baseline | Thymol (Parent phenol) with LogP = 3.30 |
| Quantified Difference | Δ LogP = +1.88 (approximates a ~76-fold increase in partition coefficient in an octanol-water system) |
| Conditions | In silico prediction (ChemAxon) based on molecular structure. |
Why This Matters
This quantifiable increase in lipophilicity is a critical selection criterion for applications requiring enhanced membrane permeability, such as intracellular target engagement or formulation into lipophilic matrices.
